4,6-Difluoro-1-methyl-1H-indazole
Description
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Properties
IUPAC Name |
4,6-difluoro-1-methylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALATZHJJHGFEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299716 | |
| Record name | 4,6-Difluoro-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185767-08-1 | |
| Record name | 4,6-Difluoro-1-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185767-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Difluoro-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Indazole Heterocycles in Contemporary Chemical Research
Indazole, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent heterocyclic scaffold in medicinal chemistry and drug discovery. nih.govpnrjournal.com Though relatively rare in nature, synthetic indazole derivatives exhibit a wide array of pharmacological activities, making them crucial building blocks for the development of new therapeutic agents. nih.govaustinpublishinggroup.com
The versatility of the indazole nucleus allows for the introduction of various functional groups at different positions, leading to a diverse range of biological effects. nih.gov This structural adaptability has led to the development of numerous indazole-containing compounds with activities such as:
Anticancer: Indazole derivatives have shown potent antitumor activity, with some compounds acting as kinase inhibitors. nih.gov For instance, Niraparib is an anticancer drug used for treating various cancers, and Pazopanib is a tyrosine kinase inhibitor. nih.gov
Anti-inflammatory: Certain indazole-based compounds exhibit significant anti-inflammatory properties. nih.gov
Antimicrobial: The indazole scaffold has been incorporated into molecules with antibacterial and antifungal activities. nih.gov
Antiviral: Researchers have explored indazole derivatives for their potential to inhibit viral replication, including against HIV. nih.gov
Neurological Disorders: Indazole analogs have been investigated for their potential in treating a variety of neurological conditions. nih.gov
The synthesis of indazole derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the 1H- and 2H-indazole tautomers. nih.gov The more stable 1H-indazole is the predominant form. nih.govaustinpublishinggroup.com
The Role of Fluorinated Organic Compounds in Medicinal Chemistry and Chemical Biology
The introduction of fluorine atoms into organic molecules is a powerful and widely used strategy in medicinal chemistry and chemical biology. tandfonline.comnumberanalytics.com The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance the therapeutic potential of a drug candidate. tandfonline.comnumberanalytics.com
Key advantages of incorporating fluorine into bioactive molecules include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can increase the half-life of a drug in the body, leading to improved pharmacokinetic profiles. tandfonline.comwikipedia.org
Improved Bioavailability: Fluorine substitution can increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and improve its absorption and distribution. numberanalytics.comwikipedia.org
Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby increasing the potency of the drug. tandfonline.comresearchgate.net
The strategic placement of fluorine atoms can be used to fine-tune the properties of a lead compound, a process often referred to as "fluorine scanning." tandfonline.com Furthermore, the fluorine-18 (B77423) isotope is a crucial component in Positron Emission Tomography (PET), a non-invasive imaging technique used in diagnostics and biomedical research. tandfonline.com
Specific Research Focus on 4,6 Difluoro 1 Methyl 1h Indazole
Strategies for the Construction of the 1H-Indazole Core
The formation of the indazole nucleus is a well-explored area of heterocyclic chemistry. Various methods have been developed, ranging from classical cyclocondensations to modern transition-metal-catalyzed C-H activation strategies.
Classical Condensation Reactions with Hydrazine Derivatives
The most traditional and widely employed method for constructing the 1H-indazole core involves the cyclocondensation of a suitably substituted carbonyl compound (or its derivative) with hydrazine or its derivatives. researchgate.net A common approach starts with a 2-haloaryl carbonyl compound which reacts with hydrazine in a two-step or a one-pot condensation-nucleophilic substitution cascade. researchgate.net
A practical synthesis for indazoles has been developed using the reaction of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. nih.gov Utilizing the O-methyloxime derivatives of the starting benzaldehyde (B42025) can effectively prevent a competitive Wolf-Kishner reduction, which is sometimes observed in direct reactions with the aldehyde form. nih.gov For instance, the reaction of substituted salicylaldehydes with hydrazine hydrochloride can yield the corresponding 1-H indazoles. However, the absence of an ortho-hydroxyl group often leads to the formation of hydrazones only. Polyfluorinated acetophenones have also been shown to react with hydrazine to form 3-methyl-1H-indazole derivatives in excellent yields through a condensation–nucleophilic substitution cascade process. researchgate.net
| Starting Material Type | Reagent | Key Feature | Ref |
| o-Fluorobenzaldehydes | Hydrazine | Direct condensation to form indazole core. | nih.govresearchgate.net |
| o-Fluorobenzaldehyde O-methyloximes | Hydrazine | Avoids side reactions like Wolf-Kishner reduction. | nih.gov |
| 2-Haloarylcarbonyl compounds | Hydrazine | Forms indazole via condensation-nucleophilic substitution. | researchgate.net |
| Polyfluorinated acetophenones | Hydrazine | High-yield synthesis of fluorinated indazoles. | researchgate.net |
Intramolecular Palladium-Catalyzed C-H Amination Approaches
Modern synthetic methods often leverage transition-metal catalysis for efficient bond formation. Palladium-catalyzed reactions are particularly prominent for constructing the indazole nucleus. These methods can involve intramolecular C-N bond formation through processes like the Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. nih.gov Another powerful approach is the catalytic C-H activation followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones, often utilizing a catalyst system like Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃. nih.govpatentdigest.org This strategy allows for the synthesis of indazoles with a variety of functional groups in good to high yields. nih.gov Furthermore, palladium catalysis can trigger a double C(sp²)–H bond functionalization through a sequential nitration/cyclization process to afford indazole derivatives under mild conditions. rsc.org
Copper-Mediated Cyclization and N-N Bond Formation
Copper catalysis provides an effective and often more economical alternative to palladium for the synthesis of indazoles. Copper-mediated intramolecular Ullmann-type reactions are a key strategy. For example, a scalable synthesis of a substituted 1-methyl-1H-indazole involves the condensation of a difluorobromobenzaldehyde with methyl hydrazine to form a hydrazone, which then undergoes an intramolecular Ullmann reaction catalyzed by copper. thieme-connect.com Copper(I) oxide has also been used to mediate the cyclization of o-haloaryl N-tosylhydrazones to produce 1H-indazoles. researchgate.net Additionally, Cu(OAc)₂ can mediate N-N bond formation to construct the indazole ring from ketimine intermediates, which are prepared from o-aminobenzonitriles. nih.gov This method uses molecular oxygen as the sole oxidant, highlighting its "green" chemistry credentials. nih.gov
| Catalyst System | Substrate Type | Transformation | Ref |
| Copper | Hydrazone of a halogenated benzaldehyde | Intramolecular Ullmann Reaction | thieme-connect.com |
| Cu₂O | o-Haloaryl N-tosylhydrazones | Cyclization to 1H-indazoles | researchgate.net |
| Cu(OAc)₂ / O₂ | Ketimines from o-aminobenzonitriles | N-N Bond Formation and Cyclization | nih.gov |
| Copper/Air | N/A | Oxidative Dehydrogenative N-N Bond Formation | rsc.org |
Rhodium-Promoted C-H Activation and Annulation Pathways
Rhodium catalysts have enabled novel and efficient routes to indazoles through C-H activation and annulation. A notable example is the Rh(III)-catalyzed reaction of azobenzenes with aldehydes, which proceeds via a direct C-H bond addition and subsequent cyclative capture to form N-aryl-2H-indazoles. acs.orgacs.org Synergistic Rh(III)/Cu(II) catalysis can achieve sequential C-H bond activation and intramolecular cascade annulation of benzimidates and nitrosobenzenes to give 1H-indazoles. nih.gov This transformation tolerates a wide range of functional groups. nih.gov Rhodium catalysis is also employed in the dehydrogenative C-H/N-H functionalization to construct complex fused indazole systems, such as indazolo[1,2-a]cinnolines, by reacting N-phenyl indazole with alkynes. researchgate.net These reactions can be highly regioselective and compatible with various substrates. researchgate.netnih.gov
Metal-Free and Additive-Free Annulation Techniques
Reflecting the growing demand for sustainable chemistry, several metal-free methods for indazole synthesis have been developed. A practical, metal-free synthesis of 1H-indazoles can be achieved from o-aminobenzoximes through selective activation of the oxime with methanesulfonyl chloride and triethylamine. nih.govscispace.com This mild approach provides good to excellent yields and is amenable to scale-up. nih.gov Another strategy involves the [3 + 2] annulation of arynes with hydrazones. organic-chemistry.orgorganic-chemistry.org Depending on the reaction conditions, this method can be used with N-tosylhydrazones or N-aryl/alkylhydrazones to afford differently substituted indazoles. organic-chemistry.org Furthermore, some syntheses can be performed under additive-free conditions, such as the thermal-induced isomerization and cyclization of specific hydrazone precursors. researchgate.net
Regioselective Introduction of Fluorine Atoms at the 4,6-Positions
The introduction of fluorine atoms onto the indazole core is typically achieved either by starting with pre-fluorinated building blocks or by direct fluorination of the indazole ring system. For a compound like 4,6-difluoro-1-methyl-1H-indazole, the former strategy is more common and generally provides better control over regioselectivity.
The synthesis often commences with a difluorinated benzene derivative, such as 3,5-difluoroaniline (B1215098) or a related compound, which already contains the fluorine atoms in the desired 1,3-relationship that will become the 4- and 6-positions of the indazole. Subsequent chemical transformations build the pyrazole (B372694) portion of the ring onto this fluorinated scaffold. For example, a synthetic sequence could involve the diazotization of a difluoro-ortho-toluidine derivative followed by cyclization.
Direct fluorination of an existing indazole ring is more challenging due to issues with regioselectivity. However, electrophilic fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have emerged as powerful reagents for C-H fluorination. researchgate.net While direct C-H fluorination at the 4- and 6-positions of an unsubstituted indazole would likely lead to a mixture of products, these reagents can be effective when the substrate has appropriate directing groups or steric hindrance that favors fluorination at the desired positions. Research into the metal-free, regioselective halogenation of 2H-indazoles has shown that reaction conditions can be tuned to achieve mono- or poly-halogenation with high selectivity, suggesting that similar principles could be applied to fluorination. nih.gov
Utilization of Pre-fluorinated Building Blocks
A primary and efficient strategy for the synthesis of 4,6-difluoro-1-methyl-1H-indazole involves the use of pre-fluorinated building blocks. This approach simplifies the synthetic process by incorporating the fluorine atoms at an early stage, thus avoiding potentially harsh or non-selective fluorination steps on the assembled indazole ring. researchgate.net
A common method involves the reaction of an appropriately fluorinated acetophenone (B1666503) derivative with hydrazine. researchgate.net For instance, starting with a difluorinated acetophenone, the indazole core can be constructed. Subsequent methylation at the N1 position yields the target compound. This method offers good yields and regioselectivity. researchgate.net
Another approach utilizes the condensation of phenylhydrazine (B124118) derivatives with cyclic ketones, followed by fluorination and selective formylation to introduce an aldehyde group if required. The synthesis of various fluorinated indazoles has been achieved through the reaction of polyfluorinated arylhydrazones with potassium carbonate in acetonitrile. This reaction proceeds via an intramolecular nucleophilic cyclization. researchgate.net
The use of fluorinated building blocks is a versatile method that provides high regioselectivity and yields in the synthesis of a wide range of fluorine-containing heterocyclic compounds. researchgate.net
Electrophilic Fluorination Strategies for Indazole Derivatives
Direct fluorination of the indazole ring system presents an alternative route to fluorinated indazoles. Electrophilic fluorinating agents are employed to introduce fluorine atoms onto the indazole core. While direct fluorination of indazoles has been challenging, recent advancements have enabled regioselective fluorination. organic-chemistry.org
One notable method is the use of N-fluorobenzenesulfonimide (NFSI) for the metal-free fluorination of 2H-indazoles in water. organic-chemistry.orgacs.org This approach allows for the direct introduction of fluorine and is lauded for its environmental friendliness and broad substrate scope. organic-chemistry.org Mechanistic studies suggest that this reaction may proceed through a radical pathway. organic-chemistry.orgacs.orgfigshare.com
For the synthesis of difluorinated pyrazole derivatives, which are structurally related to indazoles, Selectfluor® has been used as a highly reactive electrophilic fluorinating agent. researchgate.net The reaction of a 1H-pyrazole with two equivalents of Selectfluor® can yield 4,4-difluoro-1H-pyrazoles. researchgate.net This highlights the potential of powerful electrophilic fluorinating agents in the synthesis of polyfluorinated heterocyclic compounds. However, direct C3-fluorination of indazoles with high chemical yields remains a challenge in non-patent literature. chim.it
| Reagent | Substrate | Product | Conditions | Yield |
| N-fluorobenzenesulfonimide (NFSI) | 2H-indazoles | C-3 fluorinated 2H-indazoles | Water, ambient air | Up to 87% organic-chemistry.org |
| Selectfluor® | 3,5-diarylpyrazoles | 4,4-difluoro-1H-pyrazoles | Acetonitrile | - |
ANRORC-like Rearrangement Mechanisms for Fluorinated Indazole Synthesis
The ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) mechanism offers a powerful pathway for the synthesis of heterocyclic compounds, including fluorinated indazoles. wikipedia.org This mechanism involves the nucleophilic attack on a ring system, leading to ring opening and subsequent closure to form a new heterocyclic structure. wikipedia.org
A notable application of this mechanism is the synthesis of 6-substituted fluorinated indazoles from 5-tetrafluorophenyl-1,2,4-oxadiazoles and hydrazine. researchgate.netunipa.it The process is initiated by the addition of the bidentate nucleophile (hydrazine) to the electrophilic C(5) position of the 1,2,4-oxadiazole (B8745197) ring. This is followed by the opening of the oxadiazole ring and a subsequent ring-closure to form the fluorinated indazole in high yields under mild conditions. researchgate.netunipa.it This method also allows for the functionalization at the C(6) position of the indazole nucleus through nucleophilic aromatic substitution on the starting pentafluorophenyl-1,2,4-oxadiazole. researchgate.netunipa.it
The ANRORC mechanism has also been implicated in the synthesis of other fluorinated heterocycles, such as 1,2,4-oxadiazin-6-ones from 1,2,4-oxadiazoles and hydroxylamines. unipa.it
Selective Methylation at the N1 Position
The final step in the synthesis of 4,6-difluoro-1-methyl-1H-indazole is often the selective methylation of the nitrogen atom at the N1 position of the 4,6-difluoro-1H-indazole precursor. This alkylation is typically achieved using a methylating agent in the presence of a base.
Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is generally carried out under basic conditions to deprotonate the indazole nitrogen, making it more nucleophilic for the subsequent attack on the methylating agent. The choice of base and solvent can influence the regioselectivity of the methylation, as indazoles have two potential sites for alkylation (N1 and N2). However, for many indazole systems, methylation predominantly occurs at the N1 position. For instance, the synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate was achieved through the nucleophilic substitution of the indazole N-H with 1-(bromomethyl)-4-fluorobenzene. nih.gov
Functional Group Interconversions and Derivatization Strategies on the 4,6-Difluoro-1-methyl-1H-indazole Scaffold
The 4,6-difluoro-1-methyl-1H-indazole scaffold serves as a versatile platform for further chemical modifications, allowing for the introduction of various functional groups to explore structure-activity relationships in drug discovery.
The presence of an aldehyde group on the indazole ring, such as in 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde, provides a handle for a wide range of chemical transformations. The aldehyde group can undergo:
Oxidation: to form the corresponding carboxylic acid.
Reduction: to form the corresponding alcohol.
Condensation reactions: with amines or hydrazines to form imines or hydrazones, respectively.
These transformations expand the chemical diversity of the indazole derivatives. The Vilsmeier-Haack reaction is a common method for introducing an aldehyde group onto an aromatic ring, including the fluorinated indazole scaffold, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
The fluorine atoms on the indazole ring can be susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions, particularly when activated by electron-withdrawing groups. nih.gov This allows for the displacement of a fluorine atom with other nucleophiles, further diversifying the substitution pattern on the indazole core. ossila.com The reactivity of halogens in SNAᵣ reactions is a key strategy for functionalizing aromatic and heteroaromatic scaffolds. nih.govresearchgate.net The site-selectivity of these substitutions can be controlled by reaction conditions and the nature of the nucleophile. rsc.org
Electrophilic substitution reactions on the indazole ring are also possible, although the electron-withdrawing nature of the fluorine atoms can deactivate the ring towards electrophilic attack. However, under specific conditions, electrophilic substitution can occur. For example, nitration of difluoro-3-methyl-1H-indazoles has been reported. researchgate.net
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N NMR)
A complete set of experimental data for the ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopic analysis of 4,6-Difluoro-1-methyl-1H-indazole is not available in the reviewed literature.
Although direct data is absent, analysis of related compounds offers a predictive framework for its spectral characteristics. For instance, studies on difluoro-3-methyl-1H-indazoles demonstrate the significant influence of fluorine substituents on the chemical shifts of the indazole core. It is anticipated that the fluorine atoms at positions 4 and 6 would induce notable shifts in the ¹H, ¹³C, and ¹⁵N NMR spectra due to their strong electron-withdrawing effects and through-space coupling interactions. The ¹⁹F NMR would be crucial for confirming the fluorine positions and observing their coupling with neighboring protons and carbons.
For a definitive analysis, the compound would need to be synthesized and subjected to a full suite of one- and two-dimensional NMR experiments.
X-ray Diffraction Analysis for Solid-State Structural Elucidation
No published single-crystal X-ray diffraction data for 4,6-Difluoro-1-methyl-1H-indazole could be located.
However, crystallographic data for the closely related derivative, 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde, has been reported. Current time information in Bangalore, IN. This derivative crystallizes in a monoclinic system with the space group P2₁/c. Current time information in Bangalore, IN. Its indazole core is planar, with the fluorine atoms causing minor distortions. Current time information in Bangalore, IN. While this provides some insight into the likely planarity of the indazole ring in the target compound, the precise crystal packing, unit cell parameters, and intermolecular interactions for 4,6-Difluoro-1-methyl-1H-indazole remain undetermined without direct experimental analysis. A full X-ray diffraction study would be required to elucidate its solid-state structure, including key bond lengths, angles, and any intermolecular forces such as hydrogen bonding or π-stacking that dictate its crystal lattice.
Computational Chemistry and Theoretical Investigations of 4,6 Difluoro 1 Methyl 1h Indazole
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis (e.g., HOMO/LUMO)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties such as geometry, vibrational frequencies, and electronic distributions.
Detailed research findings from DFT calculations provide insight into the electronic nature of fluorinated indazoles. The introduction of fluorine atoms at the 4 and 6 positions of the indazole ring significantly influences the molecule's electronic properties due to fluorine's high electronegativity. These electron-withdrawing effects can stabilize the ring structure.
A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comnih.gov A small HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov
For indazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine these electronic parameters. nih.govresearchgate.net In a study on a related compound, 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde, the fluorine atoms were noted to induce slight distortions in the planar indazole core due to their electronegativity. DFT studies on other indazole derivatives have successfully calculated the HOMO-LUMO energy gap to understand their reactivity. nih.gov While specific DFT data for 4,6-Difluoro-1-methyl-1H-indazole is not extensively published, analysis of similar fluorinated and N-methylated indazoles allows for the prediction of its electronic characteristics.
Table 1: Global Reactivity Descriptors from DFT Calculations
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and stability. nih.gov |
| Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. irjweb.com |
| Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. irjweb.com |
| Electronegativity (χ) | χ = -(ELUMO + EHOMO) / 2 | Measures the power of an atom to attract electrons. researchgate.net |
| Electrophilicity Index (ω) | ω = χ² / 2η | Measures the propensity to accept electrons. researchgate.net |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule, such as 4,6-Difluoro-1-methyl-1H-indazole, and a biological target.
The indazole scaffold is a common feature in many biologically active compounds, and docking studies are frequently used to rationalize their activity and guide the design of new derivatives. researchgate.net For instance, docking studies on novel indazole derivatives have been used to assess their potential effectiveness against targets like the renal cancer-related protein (PDB: 6FEW). nih.gov In such studies, the ligand is placed in the binding site of the macromolecule, and various conformations are explored to find the one with the most favorable binding energy. nih.gov
Another study detailed the use of docking to guide the design of indazole-derived inhibitors of Unc-51-Like Kinase 1 (ULK1), a target in cancer therapy. nih.gov Similarly, 4-phenyl-1H-indazole derivatives were evaluated as inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy, with surface plasmon resonance (SPR) assays confirming the binding affinity predicted by computational models. nih.gov
For 4,6-Difluoro-1-methyl-1H-indazole, docking simulations could predict its binding to various kinase enzymes or other protein targets where the indazole core is known to interact. The fluorine atoms can form specific interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the protein's active site, potentially enhancing binding affinity and selectivity.
Table 2: Example Protein Targets for Indazole Derivatives in Docking Studies
| Protein Target | Therapeutic Area | Significance of Indazole Scaffold |
|---|---|---|
| Unc-51-Like Kinase 1 (ULK1) | Cancer (Autophagy) | The indazole core served as a hit for inhibitor development. nih.gov |
| Programmed death-ligand 1 (PD-L1) | Cancer (Immunotherapy) | Indazole derivatives were designed to inhibit the PD-1/PD-L1 interaction. nih.gov |
| Renal Cancer-Related Protein (PDB: 6FEW) | Cancer | Used to evaluate the binding effectiveness of novel 3-carboxamide indazoles. nih.gov |
| Nitric Oxide Synthase (NOS) | Inflammation, Neurological Disorders | Fluorinated 1H-indazoles have been investigated as potential NOS inhibitors. researchgate.net |
Conformational Analysis and Tautomerism Studies of Indazole Systems
Tautomerism is a significant consideration for indazole systems. Indazole can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. For most N-unsubstituted indazoles, the 1H-tautomer is the more stable and predominant form. core.ac.uk The methylation at the N1 position in 4,6-Difluoro-1-methyl-1H-indazole locks the molecule into the 1H-indazole form, precluding the possibility of 1H-2H tautomerism that is characteristic of unsubstituted indazoles.
Theoretical calculations, including those at the B3LYP/6-311++G(d,p) level, provide a strong basis for understanding the structural and reactive properties of different indazole isomers and their reaction mechanisms. nih.gov Studies on the reaction of various NH-indazoles with formaldehyde (B43269) have shown that substitution occurs preferentially at the N1 position, further supporting the greater stability and accessibility of the 1H-tautomer. nih.gov The presence of fluorine atoms can influence the electronic distribution and stability, but the N1-methylation is the defining factor in preventing tautomerization for this specific compound.
In Silico Approaches for Structure-Based Drug Design and Lead Optimization
In silico methods are integral to modern structure-based drug design (SBDD) and lead optimization. These computational techniques use knowledge of the three-dimensional structure of a biological target to design and refine potential drug candidates.
The process often begins with identifying a "hit" compound, which can be found through high-throughput screening (HTS) or in silico screening of large compound libraries. For the indazole class of compounds, an in silico HTS led to the identification of an indazole-core inhibitor of ULK1. nih.gov
Once a lead compound like 4,6-Difluoro-1-methyl-1H-indazole is identified, lead optimization aims to improve its pharmacological properties, such as potency, selectivity, and metabolic stability. In silico tools are critical in this phase:
Molecular Docking: As discussed, docking guides modifications to the lead structure to enhance interactions with the target, for example, by adding functional groups that can form additional hydrogen bonds or hydrophobic interactions. nih.govnih.gov
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups required for biological activity. A model based on known active indazole derivatives can be used to design new molecules with a higher probability of being active.
Quantum Mechanics (QM) Calculations: DFT and other QM methods can be used to calculate properties like charge distribution and reactivity, helping to understand and predict how structural changes will affect binding affinity and stability. nih.gov
A successful example of lead optimization involves a series of pyrido[2,3-d] core.ac.ukbenzazepin-6-one derivatives, where optimization led to a potent and selective human parathyroid hormone receptor 1 (hPTHR1) antagonist. nih.gov This process demonstrates how iterative cycles of computational design, chemical synthesis, and biological testing can transform a lead compound into a viable drug candidate. For 4,6-Difluoro-1-methyl-1H-indazole, these in silico approaches would be essential for optimizing its structure to achieve desired activity against a specific biological target.
Structure Activity Relationship Sar Studies and Substituent Effects on 4,6 Difluoro 1 Methyl 1h Indazole Analogs
Influence of Fluorine Atom Position and Number on Biological Activities
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, bioavailability, and binding affinity. nih.govresearchgate.net The electronegativity, small size, and unique bonding characteristics of fluorine can profoundly influence a molecule's interaction with its biological target. nih.govnih.gov
The position of fluorine atoms on the indazole ring is a critical determinant of biological activity. A study on fluorinated indazoles as inhibitors of Rho kinase (ROCK1) demonstrated a stark difference in potency based on fluorine placement. nih.gov An analog with fluorine at the C4 position exhibited low potency, with a half-maximal inhibitory concentration (IC₅₀) of 2500 nM. nih.gov However, moving the fluorine atom to the C6 position resulted in a significant enhancement of ROCK1 inhibitory potency, yielding an IC₅₀ value of 14 nM and a dramatic increase in oral bioavailability. nih.gov
Table 1: Influence of Fluorine Position on ROCK1 Inhibitory Potency
| Compound | Fluorine Position | ROCK1 IC₅₀ (nM) |
|---|---|---|
| 51 | C4 | 2500 |
| 52 | C6 | 14 |
Furthermore, the number of fluorine atoms can also play a crucial role. In a series of indazole derivatives designed as nitric oxide synthase (NOS) inhibitors, it was found that increasing the number of fluorine atoms correlated with increased inhibitory potency and selectivity for the neuronal NOS (nNOS) isoform. nih.gov This effect was attributed to the potential of fluorine atoms to form hydrogen bonds within the active site of the enzyme. nih.gov SAR analyses have also confirmed that for certain indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold are crucial for inhibitory activity. nih.gov
Role of the N1-Methyl Group and Other N-Substituents
The N1-position of the indazole ring is a key vector for modification, and the nature of the substituent at this position can significantly impact biological activity. N1-alkyl indazoles are a common and important motif in medicinal chemistry, often serving as bioisosteres for indoles to improve properties like metabolic stability and oral bioavailability. nih.govsemanticscholar.orgacs.org While synthetic methods for N-functionalization can produce a mixture of N1 and N2 isomers, achieving high selectivity for the desired N1-alkylated product is often a critical goal in drug development. nih.gov
Table 2: Effect of N-Methylation on 5-HT₂A Receptor Agonist Potency
| Compound Series | N-Substituent | Relative 5-HT₂A Potency |
|---|---|---|
| Tetrahydropyridine-Indazoles | 1H (unsubstituted) | Equipotent with 1-Methyl |
| Tetrahydropyridine-Indazoles | 1-Methyl | Equipotent with 1H |
| Tetrahydropyridine-Indazoles | 2-Methyl | Inactive |
| Indazole-Ethan-amines | 1H (unsubstituted) | More potent than 1-Methyl |
| Indazole-Ethan-amines | 1-Methyl | Markedly less potent than 1H |
Beyond the methyl group, other N-substituents have been explored to modulate activity. For instance, in the development of cannabimimetic indazole derivatives, changing the N1-substituent from a pentyl group (in AB-PINACA) to a 4-fluorobenzyl group (in AB-FUBINACA) produced two distinct compounds identified in illegal products, each with potent cannabinoid CB1 receptor modulating activity. researchgate.net Research into JNK3 inhibitors has also shown that introducing a bulky substituent on the indazole nitrogen was detrimental to binding affinity. nih.gov This suggests that the size and nature of the N1-substituent must be carefully optimized to fit the specific topology of the target's binding pocket.
Impact of Functional Groups and Derivatizations on Activity and Selectivity
The introduction of diverse functional groups onto the indazole core is a primary strategy for fine-tuning biological activity and achieving target selectivity. nih.govmdpi.com The type and position of these groups can establish key interactions with the target protein, such as hydrogen bonding or hydrophobic interactions, which are essential for potent inhibition.
The C3 position of the indazole ring has been shown to be a particularly important site for derivatization. For example, the 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, capable of forming crucial interactions in the ATP-binding pocket of kinases. mdpi.com Similarly, the 1H-indazole-3-amide moiety plays a critical role in the antitumor activity of the drug Entrectinib. mdpi.com In the pursuit of IDO1 inhibitors, SAR studies revealed that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for strong inhibitory activity in vitro. nih.gov
The C6 position is another key site for modification. In the development of Checkpoint kinase 1 (Chek1) inhibitors, the introduction of amides and various heteroaryl groups at the C6 position of a 3-(indol-2-yl)indazole scaffold provided significant potency and selectivity. researchgate.net
Furthermore, derivatization with specific chemical motifs can impart novel mechanisms of action or improve selectivity. In the development of histone deacetylase 6 (HDAC6) inhibitors, replacing the common hydroxamate zinc-binding group with a difluoromethyl-1,3,4-oxadiazole function led to a dramatic increase in selectivity. This highlights how strategic derivatization can overcome the limitations of common pharmacophores, which may suffer from off-target effects or poor pharmacokinetic properties.
Table 3: Examples of Functional Group Impact on Indazole Analogs
| Position | Functional Group/Derivatization | Target/Effect | Reference |
|---|---|---|---|
| C3 | Amine | Effective hinge-binding fragment for kinases | mdpi.com |
| C3 | Carbohydrazide | Crucial for potent IDO1 inhibition | nih.gov |
| C6 | Amides, Heteroaryl groups | Enhanced Chek1 potency and selectivity | researchgate.net |
| Various | Difluoromethyl-1,3,4-oxadiazole | Highly selective HDAC6 inhibition |
Ligand Efficiency and Isoform Selectivity Considerations in Target Binding
In modern drug discovery, potency alone is not sufficient. Key metrics like ligand efficiency (LE) and isoform selectivity are critical for identifying high-quality drug candidates. Ligand efficiency provides a measure of the binding energy per non-hydrogen atom, helping to prioritize smaller, more efficient fragments for lead optimization. Selectivity, particularly among closely related protein isoforms, is crucial for minimizing off-target effects and improving the therapeutic window of a drug. mdpi.com
Indazole-based scaffolds have been successfully optimized to achieve both high ligand efficiency and excellent isoform selectivity. For instance, a series of 1H-indazole derivatives developed as inhibitors of Fibroblast growth factor receptors (FGFRs) displayed excellent ligand efficiencies, ranging from 0.30 to 0.48. nih.gov One of the most active compounds in this series demonstrated selectivity among FGFR isoforms, with IC₅₀ values of 2.0 µM, 0.8 µM, and 4.5 µM for FGFR1, FGFR2, and FGFR3, respectively. nih.gov
The strategic use of functional groups is paramount for achieving isoform selectivity. A compelling example comes from the development of HDAC6 inhibitors. Many inhibitors based on a hydroxamate zinc-binding group show potent activity against HDAC6 but also inhibit other isoforms, particularly class I HDACs and HDAC10. By replacing the hydroxamate with a difluoromethyl-1,3,4-oxadiazole group, researchers developed an inhibitor with exquisite selectivity. While slightly less potent against HDAC6 (IC₅₀ = 2.1 nM) compared to its hydroxamate counterpart (IC₅₀ = 0.35 nM), this oxadiazole-based inhibitor exhibited a greater than 10,000-fold selectivity for HDAC6 over all other HDAC isoforms tested. This remarkable level of specificity is critical for developing safer therapeutics, as off-target inhibition of other HDACs can be linked to cytotoxicity.
Table 4: Isoform Selectivity of HDAC6 Inhibitors
| Compound | Zinc-Binding Group | HDAC6 IC₅₀ (nM) | Selectivity over other HDACs |
|---|---|---|---|
| 6 | Hydroxamate | 0.35 | Moderate (e.g., 141-fold over HDAC1) |
| 7 | Difluoromethyl-1,3,4-oxadiazole | 2.1 | >10,000-fold |
Future Directions and Emerging Research Avenues for 4,6 Difluoro 1 Methyl 1h Indazole
Development of Novel and Sustainable Synthetic Routes
The synthesis of indazole derivatives is a well-explored field, yet the demand for more environmentally benign, efficient, and cost-effective methods continues to drive innovation. researchgate.net Traditional methods for constructing the 1H-indazole core often rely on condensation-nucleophilic substitution cascades. researchgate.net Future research is increasingly focused on optimizing these pathways and developing entirely new synthetic strategies.
The development of one-pot or tandem reactions that reduce the number of synthetic steps, purification processes, and waste generation is a critical goal. The synthesis of related polyfluorinated 3-methyl-1-aryl-1H-indazole derivatives through intramolecular nucleophilic cyclization of E/Z-isomers of arylhydrazones highlights a sophisticated approach that could be adapted. researchgate.net Under mild conditions, the Z-isomers cyclize while the E-isomers remain unreactive, offering a degree of stereochemical control. researchgate.net Future work could explore photochemical or thermal methods to interconvert these isomers, potentially creating a more streamlined and higher-yielding process. jmchemsci.com
Table 1: Comparison of Synthetic Approaches for Fluorinated Indazoles
| Synthetic Strategy | Key Features | Potential for Improvement |
| Condensation of o-fluorobenzaldehyde derivatives with hydrazine (B178648) | Utilizes O-methyloximes to prevent side reactions. researchgate.net | Optimization for milder conditions and broader substrate scope. |
| Intramolecular cyclization of arylhydrazones | Stereospecific cyclization of Z-isomers under mild conditions. researchgate.net | Development of methods to utilize or convert inactive E-isomers. |
| Catalyst-free cascade reactions | Polyfluorinated acetophenone (B1666503) reacts with hydrazine in THF without a catalyst. researchgate.net | Exploration of solvent effects and expansion to other fluorinated patterns. |
Application of Advanced Computational Methods for Deeper Mechanistic Understanding
While experimental work lays the foundation for synthetic chemistry, advanced computational methods are becoming indispensable for gaining a deeper, atom-level understanding of reaction mechanisms and molecular properties. For indazole systems, theoretical calculations have been employed to determine the relative stability of different tautomers (e.g., 1H vs. 2H), with results indicating the 1H-tautomer is generally more stable. jmchemsci.comnih.gov
Future research will leverage more powerful computational tools, such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), to elucidate the intricate details of synthetic pathways for compounds like 4,6-difluoro-1-methyl-1H-indazole. nih.gov This includes:
Mapping Reaction Pathways: Calculating the transition state energies and reaction coordinates for key synthetic steps can help identify rate-limiting steps and predict the effects of catalysts or substituent changes.
Predicting Reactivity and Selectivity: Computational models can explain why certain isomers are favored during a reaction, as seen in the selective cyclization of Z-arylhydrazones. researchgate.net This predictive power can guide the design of new reactions to favor desired products.
Simulating Spectroscopic Properties: Methods like Gauge-Invariant Atomic Orbital (GIAO) calculations can predict NMR chemical shifts, providing a powerful tool for structural verification and for understanding the electronic environment of the molecule. nih.gov
Molecular Dynamics (MD) Simulations: To understand how these molecules interact with biological targets, MD simulations can reveal the dynamic behavior of the ligand-protein complex, providing insights into binding stability and conformational changes. researchgate.net
By combining experimental results with high-level theoretical calculations, researchers can build a comprehensive picture of the molecule's behavior, accelerating the design of both new synthetic routes and new functionally active molecules. mdpi.com
Exploration of Undiscovered Biological Targets and Pathways
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. researchgate.net While much research has focused on specific targets, the unique electronic properties imparted by the two fluorine atoms in 4,6-difluoro-1-methyl-1H-indazole suggest it may interact with novel biological targets or pathways. Fluorination is known to increase metabolic stability, binding affinity, and membrane permeability, making this compound an attractive candidate for broader biological screening.
Future research will likely move beyond known targets and employ high-throughput screening (HTS) and phenotypic screening assays to identify new therapeutic areas. The observation that fluorination of the aromatic ring in some indazoles increases inhibitory potency and selectivity for nitric oxide synthase (NOS-II) over NOS-I suggests that strategic fluorination is a promising strategy for achieving isoform-selective inhibitors. researchgate.net
Emerging areas of exploration include:
Kinase Profiling: Screening against a broad panel of human kinases to identify potential new anti-cancer or anti-inflammatory agents.
Ion Channel Modulation: Investigating effects on various ion channels, which are critical targets for neurological and cardiovascular diseases.
Epigenetic Targets: Exploring inhibition of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), a field where other complex heterocyclic molecules have shown promise. mdpi.com
Anti-infective Properties: Screening against a diverse range of bacteria, fungi, and viruses to uncover potential new antimicrobial agents.
Molecular docking studies will be a crucial first step in this exploratory phase, helping to prioritize compounds and targets for further experimental validation. researchgate.net
Integration of Fluorinated Indazoles into Multicomponent Systems for Enhanced Functionality
The future of molecular design lies not just in single molecules but in their integration into larger, more complex systems to create materials and therapeutics with enhanced or entirely new functionalities. The 4,6-difluoro-1-methyl-1H-indazole core can serve as a versatile building block for constructing such multicomponent systems.
One major avenue of research is the use of this indazole in multicomponent reactions (MCRs). MCRs allow for the rapid assembly of complex molecular architectures from three or more starting materials in a single step, offering significant advantages in terms of efficiency and molecular diversity. By designing MCRs that incorporate a fluorinated indazole moiety, chemists can quickly generate large libraries of novel compounds for biological screening. jmchemsci.com
Another emerging area is the development of "hybrid" molecules, where the fluorinated indazole is covalently linked to another pharmacophore or a functional moiety. This approach can lead to:
Dual-Target Drugs: Molecules designed to interact with two distinct biological targets simultaneously, potentially offering synergistic therapeutic effects and a way to overcome drug resistance.
PROTACs (Proteolysis-Targeting Chimeras): Designing molecules where the indazole binds to a target protein of interest, and another part of the molecule recruits an E3 ubiquitin ligase to induce the degradation of the target protein.
Functional Probes: Attaching fluorescent dyes or affinity tags to the indazole scaffold to create tools for chemical biology research, allowing for the visualization and tracking of the molecule's interactions within living cells.
The synthesis of novel indazole derivatives linked to other heterocyclic systems, such as indole, has already demonstrated the feasibility of creating complex, multi-ring structures with significant biological activity. jmchemsci.com Applying these principles to 4,6-difluoro-1-methyl-1H-indazole opens up a vast chemical space for the creation of next-generation therapeutics and functional materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,6-Difluoro-1-methyl-1H-indazole, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with fluorinated precursors. For example, cyclocondensation of fluorinated aniline derivatives with nitrous acid or alkylation agents under controlled conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) can yield the indazole core . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol improves purity. Characterization should include ¹⁹F NMR to confirm fluorine positions and LC-MS to verify molecular weight .
Q. How can spectroscopic techniques validate the structure of 4,6-Difluoro-1-methyl-1H-indazole?
- Methodological Answer : Combine ¹H NMR (to identify methyl and aromatic protons), ¹³C NMR (for carbon backbone), and ¹⁹F NMR (to distinguish fluorine substitution at C4 and C6). IR spectroscopy detects functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular formula. Cross-reference data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities .
Q. What preliminary biological assays are suitable for screening 4,6-Difluoro-1-methyl-1H-indazole?
- Methodological Answer : Begin with cytotoxicity assays (e.g., MTT on HEK-293 or HeLa cells) to establish safety thresholds. For receptor-targeted studies, use fluorescence polarization assays to measure binding affinity to targets like kinases or GPCRs. Dose-response curves (0.1–100 µM) identify IC₅₀ values. Include positive controls (e.g., staurosporine for kinases) and validate results with triplicate measurements .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of 4,6-Difluoro-1-methyl-1H-indazole?
- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices. These predict reactivity sites for electrophilic/nucleophilic attacks. Compare results with experimental spectroscopic data to refine computational models .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) to confirm target engagement. Analyze batch-to-batch purity via HPLC (≥95% purity threshold) to rule out impurities as confounding factors. Meta-analysis of SAR data from analogs (e.g., 4-fluoro vs. 6-fluoro substitution effects) identifies structural determinants of activity .
Q. How do substituent variations (e.g., fluorine position, methyl group) impact pharmacological profiles?
- Methodological Answer : Conduct systematic SAR by synthesizing analogs (e.g., 4-fluoro-6-chloro or 1-ethyl derivatives). Test against a panel of targets (e.g., PKA, HSP90) using biochemical assays. Correlate logP (measured via shake-flask method) with cellular permeability. Molecular docking (e.g., AutoDock Vina) models interactions with binding pockets, highlighting steric/electronic effects of substitutions .
Q. What advanced techniques characterize multi-target interactions of 4,6-Difluoro-1-methyl-1H-indazole?
- Methodological Answer : Employ chemoproteomics (e.g., activity-based protein profiling with alkyne-tagged probes) to identify off-target interactions. Thermal shift assays (TSA) quantify protein stabilization upon binding. Network pharmacology models integrate omics data to map polypharmacology effects .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
